molecular formula C19H20N2O3 B3039005 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one CAS No. 947018-65-7

6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one

Cat. No. B3039005
CAS RN: 947018-65-7
M. Wt: 324.4 g/mol
InChI Key: SDQBLUPKQWJPNI-UHFFFAOYSA-N
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Description

The compound “6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one” is a chemical substance with the CAS Number: 947018-65-7 . It has a molecular weight of 324.38 . The IUPAC name for this compound is 6,7-dimethoxy-3-((p-tolylamino)methyl)quinolin-2(1H)-one .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . One method involves the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step . This can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base, which allows acetal activation under milder, more chemoselective conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H20N2O3/c1-12-4-6-15(7-5-12)20-11-14-8-13-9-17(23-2)18(24-3)10-16(13)21-19(14)22/h4-10,20H,11H2,1-3H3,(H,21,22) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used. For example, one reaction involves the conversion of the compound to its corresponding N-methyl amide derivative .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . The physical form of this compound is solid .

Scientific Research Applications

Antihypoxic Activity

  • 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one derivatives exhibit significant antihypoxic effects and are potential antioxidants for pharmacological testing. This is due to their high solubility in water and essentially nontoxic nature (Ukrainets, Mospanova, & Davidenko, 2014).

Anticonvulsant Effects

  • Derivatives of 6,7-dimethoxyisoquinoline, including the discussed compound, have shown potential as anticonvulsants. Their efficacy against audiogenic seizures in mice suggests their value in treating epilepsy (Gitto et al., 2010).

Analgesic Properties

  • The compound and its derivatives demonstrate promising analgesic properties. This suggests their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity

  • Certain derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline show high local anesthetic activity, potentially more effective than lidocaine, with applications in reducing acute toxicity and improving therapeutic margin (Azamatov et al., 2023).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The MSDS (Material Safety Data Sheet) provides detailed information on the potential hazards and safety precautions associated with this compound .

properties

IUPAC Name

6,7-dimethoxy-3-[(4-methylanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-4-6-15(7-5-12)20-11-14-8-13-9-17(23-2)18(24-3)10-16(13)21-19(14)22/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQBLUPKQWJPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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